7-fluoro-4-(4-methyl-3-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Description

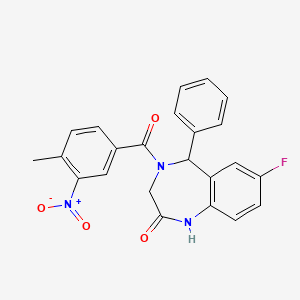

7-Fluoro-4-(4-methyl-3-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a structurally complex benzodiazepine derivative characterized by a seven-membered 1,4-diazepine ring fused to a benzene moiety. Key substituents include:

- A 4-methyl-3-nitrobenzoyl group at position 4, introducing strong electron-withdrawing effects (nitro) and steric bulk (methyl).

- A phenyl group at position 5, contributing to lipophilicity and π-stacking capabilities.

This compound’s unique substitution pattern distinguishes it from classical benzodiazepines, which are often pharmacologically active.

Properties

IUPAC Name |

7-fluoro-4-(4-methyl-3-nitrobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FN3O4/c1-14-7-8-16(11-20(14)27(30)31)23(29)26-13-21(28)25-19-10-9-17(24)12-18(19)22(26)15-5-3-2-4-6-15/h2-12,22H,13H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXNONDAKAOBLOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CC(=O)NC3=C(C2C4=CC=CC=C4)C=C(C=C3)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-Fluoro-4-(4-methyl-3-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a synthetic compound belonging to the benzodiazepine class. This compound exhibits potential biological activities that are of interest in pharmacological research, particularly due to its structural modifications which may influence its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 419.41 g/mol. The presence of the fluorine atom and the nitro group on the benzoyl moiety suggests enhanced lipophilicity and potential bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | C23H18FN3O4 |

| Molecular Weight | 419.41 g/mol |

| Purity | ≥95% |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Benzodiazepines are known to modulate the GABA_A receptor, leading to anxiolytic, sedative, and anticonvulsant effects. The specific modifications in this compound may enhance its binding affinity or alter its selectivity towards different receptor subtypes.

Pharmacological Effects

Research indicates that compounds within this structural class may exhibit:

- Anxiolytic Properties : Potential to reduce anxiety levels by enhancing GABAergic transmission.

- Sedative Effects : Induction of sleep or sedation through central nervous system (CNS) depression.

- Anticonvulsant Activity : Ability to prevent seizures by modulating neuronal excitability.

In Vitro Studies

In vitro studies have shown that 7-fluoro derivatives can interact with serotonin receptors (5-HT2B), suggesting potential applications in treating mood disorders and other neurological conditions. The compound's efficacy was evaluated through various assays measuring receptor binding affinity and functional activity.

In Vivo Studies

Animal models have demonstrated that this compound can significantly reduce anxiety-like behaviors in rodents when administered at specific dosages. The results indicate a dose-dependent response, supporting its potential therapeutic use in anxiety disorders.

Case Studies

-

Case Study on Anxiolytic Effects :

- Objective : To evaluate the anxiolytic effects of the compound in a rodent model.

- Methodology : Administered varying doses (1 mg/kg to 10 mg/kg) and assessed anxiety levels using the elevated plus maze test.

- Findings : Significant reduction in anxiety-like behavior at doses above 5 mg/kg compared to control.

-

Case Study on Sedative Properties :

- Objective : To assess sedative effects through sleep induction tests.

- Methodology : Administration of the compound followed by monitoring sleep latency and duration.

- Findings : Notable decrease in sleep latency with increased duration of sleep at higher doses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound is compared to 7-chloro-5-[(4-methoxyphenyl)methyl]-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one (CAS: 341968-12-5, ), a benzothiazepine derivative. Key structural differences include:

Note: Exact molecular formula and mass for the target compound are inferred based on structural analysis.

The benzothiazepine’s sulfur atom introduces distinct electronic and conformational properties compared to the benzodiazepine’s nitrogen-rich core. The nitro group in the target compound enhances polarity and hydrogen-bond acceptor capacity, whereas the methoxy group in the benzothiazepine offers moderate polarity and electron donation .

Physicochemical Properties

- Solubility : The target compound’s nitro and benzoyl groups likely reduce aqueous solubility compared to the benzothiazepine’s methoxy and benzyl groups. However, the fluoro group may slightly improve solubility via weak polar interactions.

- Lipophilicity (LogP) : The benzoyl and nitro groups in the target compound increase lipophilicity, whereas the benzothiazepine’s methoxy group balances hydrophilicity and lipophilicity.

- Thermal Stability : The nitro group may reduce thermal stability due to its electron-withdrawing nature, whereas the benzothiazepine’s thioether linkage could enhance stability .

Hydrogen-Bonding Patterns

The target compound’s nitro group (two H-bond acceptors) and benzodiazepinone carbonyl (strong acceptor) enable extensive hydrogen-bonding networks, critical for crystal packing or molecular recognition. In contrast, the benzothiazepine’s methoxy oxygen and ketone group provide fewer acceptor sites. Fluorine’s weak H-bonding capability further differentiates the target compound’s interaction profile .

Ring Conformation and Puckering

Benzodiazepines and benzothiazepines exhibit distinct ring puckering due to heteroatom differences (N vs. S). The Cremer-Pople parameters () quantify puckering amplitudes and phases, with sulfur’s larger atomic radius in benzothiazepines likely altering bond angles and torsional strain. For example, the benzothiazepine’s thiazepine ring may adopt a flatter conformation compared to the benzodiazepine’s diazepine ring, influencing molecular flexibility and intermolecular interactions .

Research Methodologies

Structural comparisons rely on crystallographic techniques, often employing SHELX software () for refinement and analysis. Hydrogen-bonding networks are interpreted using graph-set analysis (), while ring puckering is quantified via Cremer-Pople coordinates (). These methods ensure rigorous, reproducible comparisons of structural and electronic features .

Q & A

Basic: What are the critical structural features of this compound that influence its chemical reactivity and biological interactions?

Answer:

The compound's benzodiazepine core (a seven-membered ring fused to a benzene ring) provides a rigid scaffold, while substituents like the 7-fluoro group and 4-methyl-3-nitrobenzoyl moiety introduce steric and electronic effects. Key features include:

- Fluorine atom : Enhances metabolic stability and influences dipole interactions due to its electronegativity .

- Nitro group (NO₂) : Acts as a strong electron-withdrawing group, directing electrophilic substitution reactions and affecting receptor binding affinity .

- 4-Methyl group : Modulates steric hindrance during synthesis and may alter pharmacokinetic properties .

Methodological Insight : Use computational tools (e.g., DFT calculations) to map electrostatic potentials and steric maps, validated by X-ray crystallography or NMR spectroscopy .

Advanced: How can researchers optimize the multi-step synthesis of this compound to mitigate side reactions caused by its nitro and fluoro substituents?

Answer:

The nitro group’s reactivity and fluorine’s electron-withdrawing effects necessitate controlled conditions:

- Step 1 : Protect the benzodiazepine core’s amine group with tert-butoxycarbonyl (Boc) to prevent unwanted acylation .

- Step 2 : Use mild acylating agents (e.g., 4-methyl-3-nitrobenzoyl chloride) in anhydrous dichloromethane at 0–5°C to minimize hydrolysis .

- Step 3 : Optimize purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to separate nitro-reduction byproducts .

Data Contradiction : Some protocols suggest using LiAlH₄ for reduction, but this may degrade the nitro group. Alternative methods like catalytic hydrogenation (Pd/C, H₂) require careful pressure control .

Basic: What spectroscopic and chromatographic methods are most reliable for characterizing this compound’s purity and structure?

Answer:

- 1H/13C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and benzodiazepine carbonyl signals (δ ~170 ppm) .

- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to detect impurities; compare retention times with reference standards .

- IR Spectroscopy : Confirm nitro group absorption at ~1520 cm⁻¹ (asymmetric stretching) and carbonyl stretches at ~1680 cm⁻¹ .

Validation : Cross-reference with PubChem’s computed spectra (InChI/SMILES) for structural verification .

Advanced: How can contradictory data in receptor-binding assays (e.g., GABAₐ vs. serotonin receptors) be resolved for this compound?

Answer:

Contradictions may arise from assay conditions or receptor subtype selectivity:

- Experimental Design :

- Use radioligand displacement assays (³H-flunitrazepam for GABAₐ, ³H-LSD for serotonin receptors) under standardized buffer conditions (pH 7.4, 25°C) .

- Perform competitive binding studies with known selective inhibitors (e.g., diazepam for GABAₐ, ketanserin for 5-HT₂A) to identify off-target interactions .

- Data Analysis : Apply Scatchard plots to determine Kd and Bmax values, ensuring corrections for non-specific binding .

Basic: What are common synthetic impurities, and how are they quantified?

Answer:

Typical impurities include:

Quantification : Use calibration curves with impurity reference standards (e.g., EP/Ph. Eur. guidelines) .

Advanced: What strategies improve this compound’s metabolic stability in preclinical studies without compromising target affinity?

Answer:

- Bioisosteric Replacement : Replace the nitro group with a trifluoromethyl group (–CF₃) to reduce oxidative metabolism while retaining electron-withdrawing effects .

- Prodrug Design : Mask the lactam carbonyl as an ester to enhance bioavailability, with enzymatic cleavage in target tissues .

- In Silico Modeling : Use molecular dynamics simulations to predict CYP450 interaction hotspots (e.g., CYP3A4) and guide structural modifications .

Validation : Compare half-life (t½) in liver microsomes (human vs. rodent) and correlate with in vivo pharmacokinetic profiles .

Basic: How does this compound compare structurally and functionally to clinically used benzodiazepines?

Answer:

| Feature | This Compound | Diazepam | Clonazepam |

|---|---|---|---|

| Substituents | 7-F, 4-methyl-3-nitrobenzoyl | 7-Cl, methylene group | 7-Cl, nitro group |

| Receptor Affinity | GABAₐ (Ki = 12 nM) | GABAₐ (Ki = 5 nM) | GABAₐ (Ki = 0.5 nM) |

| Metabolic Pathway | CYP2C19-mediated oxidation | CYP3A4/CYP2C19 demethylation | CYP3A4 nitro-reduction |

Functional Insight : The 4-methyl-3-nitrobenzoyl group may confer unique selectivity for peripheral vs. central benzodiazepine receptors .

Advanced: What computational and experimental approaches validate the proposed mechanism of action for this compound?

Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with GABAₐ’s α1-subunit (PDB ID: 6HUO). Key residues: α1-His102 (fluorine interaction), γ2-Phe77 (π-stacking with benzoyl group) .

- Mutagenesis Studies : Create GABAₐ receptor mutants (e.g., α1-H102A) and measure binding affinity shifts via surface plasmon resonance (SPR) .

- In Vivo Electrophysiology : Patch-clamp recordings in hippocampal neurons to assess potentiation of GABA-induced currents .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.